Nystose trihydrate

Description

Contextualization within Fructooligosaccharide Chemistry and Biology

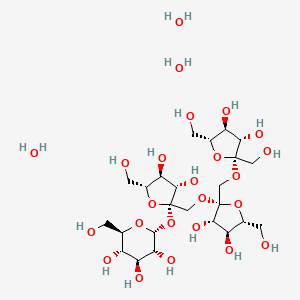

Nystose (B80899) is a tetrasaccharide composed of one glucose unit and three fructose (B13574) units. chemsrc.com Specifically, it consists of two fructose molecules linked by beta (1→2) bonds to the fructosyl moiety of sucrose (B13894). chemsrc.com Fructooligosaccharides, including nystose, are naturally occurring carbohydrates found in various plants like Jerusalem artichoke, chicory, wheat, honey, onion, garlic, and banana. wikipedia.orgnih.gov They are classified as non-digestible carbohydrates because the β-(2-1) glycosidic bonds that link the fructose units are resistant to hydrolysis by human digestive enzymes. uminho.ptukessays.com

Short-chain fructooligosaccharides (scFOS) are a mixture of oligosaccharides including 1-kestose (B104855) (GF2), nystose (GF3), and 1-fructofuranosylnystose (GF4). uminho.ptayurvedjournal.com These compounds are considered prebiotics, meaning they can selectively stimulate the growth and activity of beneficial bacteria in the colon, such as Bifidobacterium and Lactobacilli. nih.govsmolecule.com The fermentation of FOS by gut microbiota produces short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which contribute to a healthy intestinal environment. nih.govukessays.com

Historical Perspectives on Nystose Research Evolution

The study of fructooligosaccharides emerged in the 1980s, driven by the demand for healthier, low-calorie food ingredients. wikipedia.org Nystose, along with other FOS, was identified as a key component in various natural sources and as a product of enzymatic synthesis from sucrose. oup.com Early research focused on its chemical structure and its role as a prebiotic.

A significant milestone in nystose research was the determination of the crystal structure of nystose trihydrate. oup.comnih.govresearchgate.net X-ray diffraction studies revealed the detailed three-dimensional arrangement of its atoms, including the conformation of the glucose and fructose rings and the intricate network of hydrogen bonding involving the water molecules of hydration. nih.govresearchgate.net This structural information provided a fundamental basis for understanding its chemical properties and biological interactions.

Over time, research has expanded to investigate the specific biological activities of nystose. Studies have compared its effects with other FOS, such as 1-kestose, on the gut microbiota. jst.go.jp For instance, some research suggests that 1-kestose may have a more potent stimulating effect on bifidobacteria than nystose. jst.go.jp More recent research has also explored the potential of nystose in other applications, including its anti-hydroxyl radical activity. researchgate.net The evolution of analytical techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), has enabled more precise quantification and study of nystose in various samples. researchgate.net

Significance of this compound as a Model Oligosaccharide

This compound serves as an important model oligosaccharide for several reasons. Its well-defined chemical structure, being a tetrasaccharide, makes it complex enough to exhibit biologically relevant properties yet simple enough for detailed structural and computational analysis. nih.govsigmaaldrich.com

The crystalline form, this compound, provides a precise molecular geometry that is invaluable for computational modeling studies. nih.govsigmaaldrich.com These models help researchers understand the flexibility of glycosidic linkages and the conformational dynamics of fructans, which are crucial for their interaction with enzymes and receptors. oup.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C24H42O21・3H2O | nih.govresearchgate.net |

| Molecular Weight | 720.62 g/mol | smolecule.comfujifilm.com |

| Appearance | White to nearly white crystalline powder | smolecule.com |

| Crystal System | Orthorhombic | oup.comresearchgate.net |

| Space Group | P2(1)2(1)2(1) | nih.govresearchgate.net |

| Sweetness | 30-50% of sucrose | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDGRNFAJVFRT-DHHBJCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Nystose Trihydrate Synthesis and Production

Enzymatic Synthesis Approaches

The enzymatic synthesis of nystose (B80899) trihydrate predominantly relies on two key enzyme classes: fructosyltransferases (FTases) and β-fructofuranosidases. smolecule.com These enzymes catalyze the transfer of fructosyl units from a donor molecule, typically sucrose (B13894), to an acceptor molecule, leading to the formation of fructooligosaccharides (FOS) like nystose. scielo.brtandfonline.com The biosynthesis can be achieved through microbial fermentation using microorganisms such as Aspergillus niger that produce these enzymes, or by using the purified enzymes in a controlled reaction environment. smolecule.com

Fructosyltransferase (FTase)-Mediated Reactions

Fructosyltransferases (EC 2.4.1.9) are central to the commercial production of FOS, including nystose. scielo.brtandfonline.com These enzymes exhibit a high capacity for transfructosylation, the process of transferring a fructose (B13574) residue from sucrose to another sucrose molecule or a growing FOS chain. tandfonline.com This reaction sequentially produces 1-kestose (B104855) (GF2), nystose (GF3), and 1F-β-fructofuranosylnystose (GF4). scielo.br

Different microorganisms produce FTase isoforms with varying specificities and catalytic efficiencies, which significantly impacts the product profile. For instance, FTases from Aspergillus species are widely used for producing inulin-type FOS with β-(2→1) linkages, which includes nystose. oup.com The FTase from Aspergillus oryzae IPT-301 has been characterized, showing optimal performance for FOS production at pH 5.5-6.75 and a temperature of 45-50°C. scielo.br In contrast, the levansucrase from Bacillus subtilis natto CCT 7712 also demonstrates fructosyltransferase activity, producing FOS from sucrose. scialert.net

The catalytic efficiency of FTases can be influenced by various factors. For example, the FTase from Aspergillus aculeatus shows a high transferase/hydrolase ratio at elevated sucrose concentrations, making it a strong candidate for industrial FOS production. csic.es Its kinetic parameters for transfructosylating activity with sucrose as a substrate were determined to be a kcat of 1.62 ± 0.09 ⋅10^4 s-1 and a Km of 0.53 ± 0.05 M. csic.es Engineering FTase enzymes, such as the one from Aspergillus japonicus, can lead to variants with improved properties. A four-substitution variant (F140Y-A178P-G321N-Q490S) showed a 65% increase in nystose production. nih.gov

The synthesis of nystose via FTase involves a competitive reaction between transglycosylation and hydrolysis. nih.gov In the presence of high sucrose concentrations, the transglycosylation reaction is favored, where the enzyme cleaves a sucrose molecule and transfers the fructosyl moiety to an acceptor molecule (another sucrose or a FOS). tandfonline.comnih.gov This leads to the stepwise formation of 1-kestose, followed by nystose as a fructosyl group is added to 1-kestose. nih.govmdpi.com

Hydrolysis, where water acts as the acceptor for the fructosyl group, is a competing reaction that produces fructose and glucose. smolecule.comnih.gov The ratio of transfructosylation to hydrolysis (T/H ratio) is a critical parameter in FOS production. Enzymes with a high T/H ratio are desirable for maximizing the yield of nystose and other FOS. csic.es The FTase from A. aculeatus, for example, exhibits a high T/H ratio, with a kcat for hydrolysis (775 ± 25 s-1) that is significantly lower than for transglycosylation. csic.es The reaction mechanism for retaining glycosyl hydrolases, the family to which FTases belong, proceeds through a double displacement mechanism. nih.govmdpi.com

Optimizing substrate conditions is crucial for maximizing nystose production. High substrate concentrations, typically sucrose, are known to enhance the transfructosylation activity of FTases and suppress the competing hydrolysis reaction. nih.govmdpi.com For example, with Bacillus subtilis natto CCT 7712, the optimal conditions for nystose production were found to be a sucrose concentration of 400 g L-1 at 35°C for 24 hours, yielding 142.97 g L-1 of nystose. redalyc.org Further optimization by adding MnSO4 increased the production to 179.77 g L-1. redalyc.org

The use of low-cost substrates is also a key consideration for industrial-scale production. Sugarcane molasses, with its high sucrose content, has been shown to be a viable substrate, yielding 97.93 g/L of nystose with B. subtilis natto CCT 7712. The pH and temperature of the reaction are also critical parameters that need to be optimized for each specific enzyme. For the FTase from Aspergillus oryzae IPT-301, the optimal pH range is 5.5-6.5 and the optimal temperature is between 50-60°C.

| Substrate | Organism | Nystose Concentration (g/L) | Productivity (g/L·h⁻¹) | Yield (%) |

| Commercial Sucrose | Bacillus subtilis natto CCT 7712 | 179.77 | 7.49 | 71.73 |

| Sugarcane Molasses | Bacillus subtilis natto CCT 7712 | 97.93 | - | - |

| Sugarcane Juice | Bacillus subtilis natto CCT 7712 | 42.58 | - | - |

β-Fructofuranosidase-Catalyzed Nystose Production

β-Fructofuranosidases (EC 3.2.1.26), also known as invertases, are another class of enzymes capable of synthesizing nystose. oup.com While their primary function is often the hydrolysis of sucrose, many β-fructofuranosidases also exhibit significant transfructosylating activity, especially at high substrate concentrations. oup.comacs.org

The kinetic parameters and substrate specificity of β-fructofuranosidases vary depending on the microbial source. Aspergillus oryzae KB produces two types of β-fructofuranosidases, F1 and F2. acs.orgresearchgate.netnih.gov The F1 enzyme is responsible for producing 1-kestose, nystose, and fructosyl nystose through its transfructosylation action, while the F2 enzyme primarily hydrolyzes sucrose. acs.orgresearchgate.netnih.gov The production of the F1 enzyme is favored in media with higher sucrose concentrations. acs.orgnih.gov

A β-fructofuranosidase from Rhodotorula dairenensis has been shown to hydrolyze sucrose, 1-kestose, and nystose, with specific activities of approximately 36 ± 2.8 U mg−1 for sucrose, 19.4 ± 0.8 U mg−1 for 1-kestose, and a much lower activity of 0.63 ± 0.06 U mg−1 for nystose. oup.com This indicates a preference for sucrose as a substrate. The enzyme from Xanthophyllomyces dendrorhous also hydrolyzes sucrose, 1-kestose, and nystose, with kinetic analysis showing it hydrolyzes sucrose about 4.2 times more efficiently than 1-kestose. nih.gov For the hydrolysis of nystose by the enzyme from X. dendrorhous, kinetic analysis was performed using 0–60 mm nystose. nih.gov

| Enzyme Source | Substrate | Specific Activity (U mg⁻¹) |

| Rhodotorula dairenensis | Sucrose | 36 ± 2.8 |

| 1-Kestose | 19.4 ± 0.8 | |

| Nystose | 0.63 ± 0.06 |

Disproportionation Mechanisms in Oligosaccharide Elongation

The enzymatic synthesis of nystose from sucrose is primarily facilitated by fructosyltransferases (FTases). google.com These enzymes catalyze a transfructosylation reaction, which involves the transfer of a fructose moiety from a donor molecule, typically sucrose, to an acceptor. This process follows a ping-pong bi-bi mechanism. mdpi.com Initially, sucrose binds to the enzyme, leading to the release of glucose and the formation of a fructose-enzyme intermediate. mdpi.com Subsequently, an acceptor molecule, which can be another sucrose molecule or a growing fructooligosaccharide (FOS) chain, binds to the intermediate, resulting in the elongation of the oligosaccharide. mdpi.com

This disproportionation reaction leads to the formation of a series of FOS, including 1-kestose (GF2), nystose (GF3), and 1F-fructofuranosylnystose (GF4). mdpi.comresearchgate.net The relative abundance of these products is influenced by reaction conditions. Higher initial concentrations of sucrose (above 40%) tend to favor the production of shorter-chain FOS like 1-kestose and nystose, with lower concurrent production of glucose. frontiersin.org Conversely, lower sucrose concentrations can lead to the formation of longer-chain FOS. frontiersin.org

Novel Enzymatic Systems and Biocatalytic Strategies for Nystose Trihydrate Synthesis

Research into novel enzymatic systems aims to improve the efficiency and specificity of nystose synthesis. Enzymes from various microbial sources, including fungi and bacteria, have been investigated for their transfructosylation activity. frontiersin.org

Fungal Enzymes: β-fructofuranosidases from Aspergillus species are commonly used for FOS production. researchgate.netresearchgate.net For instance, an extracellular β-D-fructofuranosidase from Aspergillus thermomutatus has been shown to produce both 1-kestose and nystose. researchgate.net The use of immobilized inulinase (B15287414) from Aspergillus niger with sucrose as a substrate has yielded significant amounts of nystose (30.62%). nih.gov Furthermore, a novel fructosyltransferase from Aspergillus niger TCCC41686, expressed in Pichia pastoris, achieved a high FOS yield of over 67% in a short reaction time. mdpi.com

Bacterial Enzymes: Levansucrase from Bacillus subtilis natto is a key enzyme in the synthesis of FOS, including nystose. ajol.infoscialert.net This enzyme catalyzes the formation of both high and low molecular weight levans and FOS from sucrose. ajol.info Additionally, levansucrase (LSRase) from the bacterium Gluconacetobacter diazotrophicus has been expressed in yeast, and the purified enzyme was capable of producing 1-kestose and nystose from sucrose. nih.gov

Biocatalytic Strategies: The use of whole-cell biocatalysts is an alternative to purified enzymes, potentially reducing production costs. scialert.net Moreover, genetic engineering of enzymes and production strains is a promising strategy. For example, expressing the gene for a fructosyltransferase from Aspergillus niger in Pichia pastoris has demonstrated potential for industrial-scale FOS production. mdpi.com

Microbial Biosynthesis Pathways

Microbial fermentation is a prominent method for nystose production, offering the potential for high yields. This approach utilizes microorganisms that naturally produce enzymes capable of synthesizing FOS from substrates like sucrose.

Submerged Fermentation Strategies for Nystose Production

Submerged fermentation (SmF) is a widely employed technique for producing FOS, including nystose. mdpi.com This method involves growing nystose-producing microorganisms in a liquid culture medium containing a high concentration of sucrose. Precise control over culture conditions such as pH, temperature, agitation, and aeration is critical for maximizing nystose yield. mdpi.com

Several microbial strains have been identified and characterized for their ability to produce nystose.

Bacillus subtilis natto : This bacterium is a robust producer of nystose. The CCT 7712 strain, in particular, has been shown to produce high concentrations of nystose in submerged fermentation. redalyc.orgresearchgate.net B. subtilis natto produces the enzyme levansucrase, which is responsible for the synthesis of FOS from sucrose. ajol.infoscialert.netku.ac.th Strains used for the production of the fermented soybean food "natto" are often potent FOS producers. nih.gov

Aspergillus species: Various species of the fungus Aspergillus, such as Aspergillus oryzae and Aspergillus niger, are well-known producers of fructosyltransferases and β-fructofuranosidases used in FOS synthesis. researchgate.netscialert.net These fungi are among the most extensively studied microorganisms for FOS production due to their high transfructosylation activities. mdpi.com Aspergillus thermomutatus produces an extracellular β-D-fructofuranosidase capable of synthesizing nystose. researchgate.net

The table below summarizes key characteristics of some nystose-producing microbial strains.

| Microbial Strain | Key Enzyme | Substrate | Noteworthy Characteristics |

| Bacillus subtilis natto CCT 7712 | Levansucrase | Sucrose | High nystose yields in submerged fermentation. redalyc.orgresearchgate.net |

| Aspergillus thermomutatus | β-D-fructofuranosidase | Sucrose | Produces both 1-kestose and nystose. researchgate.net |

| Aspergillus niger | Fructosyltransferase, β-fructofuranosidase | Sucrose | Widely studied for high transfructosylation activity. mdpi.comresearchgate.net |

| Aspergillus oryzae | Fructosyltransferase | Sucrose | Known producer of enzymes for FOS synthesis. scialert.net |

The yield of nystose in microbial fermentation is significantly affected by various culture parameters.

Sucrose Concentration: High initial sucrose concentrations are generally favorable for nystose production. For Bacillus subtilis natto CCT 7712, a sucrose concentration of 400 g/L was found to be optimal, resulting in a nystose production of 142.97 g/L. redalyc.org

Temperature: Temperature plays a crucial role in both microbial growth and enzyme activity. The optimal temperature for nystose production by B. subtilis natto CCT 7712 was determined to be 35°C. redalyc.org Increasing the reaction temperature can accelerate the conversion of 1-kestose to nystose. ajol.info

pH: The pH of the culture medium influences enzyme stability and activity. For FOS production by B. subtilis natto, a pH of 6.0 was found to be optimal in one study, while another reported an optimal pH of 7.7. ajol.infoscialert.net

Cofactors: The addition of certain mineral salts can enhance nystose production. Manganese sulfate (B86663) (MnSO₄) has been shown to have a strong positive effect on nystose production by B. subtilis natto CCT 7712. redalyc.org The addition of 0.8 g/L of MnSO₄ to the fermentation medium increased the nystose yield to 179.77 g/L. redalyc.orgresearchgate.net This is likely due to manganese acting as a cofactor for fructosyltransferase. Zinc sulfate (ZnSO₄) also showed a positive effect, though to a lesser extent, while ammonium (B1175870) sulfate ((NH₄)₂SO₄) and sodium chloride (NaCl) significantly decreased production. redalyc.org For Aspergillus thermomutatus, the presence of Mn²⁺ also increased the hydrolytic activity of its β-D-fructofuranosidase. researchgate.net

The following table presents research findings on the impact of culture conditions on nystose production by Bacillus subtilis natto CCT 7712.

| Parameter | Condition | Nystose Production (g/L) | Yield (%) | Reference |

| Sucrose | 400 g/L | 142.97 | - | redalyc.org |

| Temperature | 35°C | 142.97 | - | redalyc.org |

| Incubation Period | 24 hours | 142.97 | - | redalyc.org |

| Cofactor (MnSO₄) | 0.8 g/L | 179.77 | 71.73 | redalyc.orgresearchgate.net |

| Cofactor (ZnSO₄) | - | 125.10 | - | redalyc.org |

| Carbon Source (Sugarcane Molasses) | - | 97.93 | - | redalyc.orguem.br |

| Carbon Source (Sugarcane Juice) | - | 42.58 | - | redalyc.orguem.br |

Genetic and Metabolic Engineering of Microorganisms for Enhanced Nystose Yields

Genetic and metabolic engineering techniques offer powerful tools to improve the efficiency of nystose production in microorganisms. openaccessjournals.comagriculturejournal.orgfrontiersin.org These approaches aim to enhance the expression of key enzymes, eliminate competing metabolic pathways, and increase the tolerance of production strains to high substrate concentrations.

One strategy involves the heterologous expression of fructosyltransferase genes in well-characterized host organisms like Pichia pastoris. nih.govjmb.or.kr This methylotrophic yeast is capable of high-density cell growth and efficient protein secretion, making it an ideal system for producing recombinant enzymes. nih.govjmb.or.kr For instance, the levansucrase gene (lsdA) from Gluconacetobacter diazotrophicus was expressed in P. pastoris, and the secreted enzyme successfully synthesized 1-kestose and nystose. nih.govjmb.or.kr

Another approach is to genetically modify the production strains themselves. This can involve overexpressing the native fructosyltransferase gene to increase enzyme levels. For example, a mutant of Aspergillus oryzae was developed that overexpressed the Ftase gene, leading to a high FOS production rate. mdpi.com Additionally, gene knockout strategies can be employed to eliminate enzymes that degrade FOS or divert sucrose to other metabolic pathways. By modifying the genetic makeup of microorganisms, it is possible to create "cell factories" optimized for the high-yield production of specific oligosaccharides like nystose. nih.govjmb.or.kr These engineered strains can lead to more efficient and cost-effective production processes for this compound.

Comparative Analysis of Nystose Production Methodologies

The industrial production of nystose, a tetrasaccharide of interest for its prebiotic properties, is primarily achieved through biotechnological routes. mdpi.com These methods, revolving around enzymatic synthesis and microbial fermentation, offer distinct advantages and challenges regarding product yield, purity, and the feasibility of large-scale operation. smolecule.com A comparative examination of these methodologies is essential for optimizing the manufacturing of this compound.

The principal routes for nystose synthesis are:

Enzymatic Transfructosylation: This method utilizes enzymes, specifically fructosyltransferases (FTase) or β-fructofuranosidases, to catalyze the transfer of fructose units from a donor substrate, typically sucrose, to an acceptor molecule. tandfonline.com The reaction produces a mixture of fructooligosaccharides (FOS), including 1-kestose, nystose, and 1F-β-fructofuranosylnystose. mdpi.comnih.gov The composition of this mixture is highly dependent on reaction conditions such as substrate concentration, enzyme source, temperature, and pH. mdpi.com

Microbial Fermentation (Whole-Cell Biocatalysis): This approach employs microorganisms, such as strains of Aspergillus niger or Bacillus subtilis, that naturally produce and secrete fructosylating enzymes. smolecule.comredalyc.org The microorganisms are cultivated in a fermentation medium rich in sucrose, which they convert into a FOS mixture containing nystose. redalyc.org This method integrates enzyme production and FOS synthesis into a single process.

While chemical synthesis of oligosaccharides is possible, it is often a laborious, multi-step process that lacks specificity and results in low yields, making it less favorable for commercial production compared to biocatalytic methods. mdpi.commdpi.com

Yield, Purity, and Scalability Considerations Across Different Synthetic Routes

The economic viability and application of nystose are directly influenced by the efficiency of its production method. Key performance indicators—yield, purity, and scalability—vary significantly between enzymatic and microbial fermentation routes.

Purity: The direct output from both enzymatic synthesis and microbial fermentation is a crude mixture containing nystose, other FOS (like 1-kestose), unreacted sucrose, and monosaccharides (glucose and fructose). nih.govnih.gov Achieving high-purity this compound, therefore, necessitates downstream purification processes. Crystallization is a critical final step for obtaining pharmaceutical-grade purity. By carefully controlling temperature and using seed crystals, purities as high as 99.7% to 99.9% can be achieved. oup.comgoogle.com Other purification techniques, such as silica (B1680970) gel chromatography followed by freeze-drying, can yield amorphous nystose powder with 85–90% purity.

Scalability: Microbial fermentation is often considered the more scalable route for industrial-level production due to its potential for high volumetric yields. smolecule.com However, it requires significant capital investment in sterile fermentation equipment and precise control over cultivation parameters. Enzymatic synthesis with either free or immobilized enzymes offers flexibility and can be operated in various reactor configurations, such as stirred-tank or packed-bed reactors, making it also suitable for large-scale production. tandfonline.com The use of immobilized enzymes, in particular, enhances operational stability and allows for continuous processing and enzyme reuse, which can improve the economics of scalability. mdpi.comtandfonline.com Plant extraction methods are generally considered less scalable due to limitations in raw material availability and processing capacity.

| Methodology | Typical Yield | Achievable Purity (Post-Purification) | Key Scalability Factors |

|---|---|---|---|

| Microbial Biosynthesis (e.g., B. subtilis natto) | Up to 179.77 g/L Nystose (71.73% yield) redalyc.org | >99% with crystallization oup.com | High yield potential; requires sterile fermentation infrastructure. |

| Enzymatic Synthesis (e.g., FTase) | FOS mixture with 40-60% nystose; ~63% total FOS yield. mdpi.com | 85-99.7% depending on purification method (chromatography, crystallization). | Flexible reactor design; immobilized enzymes allow for continuous production. tandfonline.com |

| Plant Extraction (e.g., Sugarcane Juice) | Lower yields (e.g., 42.58 g/L) redalyc.org | Variable; requires extensive purification. | Limited by raw material availability and lower yields. |

Integration of Synthesis and Purification Strategies for High-Purity this compound

The production of high-purity this compound is not reliant on a single step but on the seamless integration of the synthesis reaction with a multi-stage purification cascade. The goal is to efficiently separate nystose from a complex mixture of structurally similar saccharides.

A common industrial strategy begins with enzymatic synthesis or fermentation to produce a FOS-rich syrup. oup.com This syrup, which might contain 40-60% nystose, then undergoes several purification steps. An advanced integrated process involves the use of membrane filtration technology. For example, a sequence of ultrafiltration and nanofiltration can be employed. Ultrafiltration serves to recover the high-molecular-weight enzyme for reuse, while subsequent nanofiltration separates the FOS from monosaccharides, increasing the FOS purity from an initial 55.8% to over 92%. tandfonline.com This approach not only enhances purity but also improves the economic feasibility by reducing enzyme consumption. tandfonline.com

Comprehensive Structural Characterization of Nystose Trihydrate

High-Resolution Crystallographic Analysis

High-resolution crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in providing a precise atomic-level description of nystose (B80899) trihydrate.

Single-crystal X-ray diffraction is an analytical method that provides comprehensive information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.eduuhu-ciqso.es This technique has been successfully applied to elucidate the detailed structure of nystose trihydrate. nih.govoup.com

The crystal structure of this compound (O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside trihydrate) has been determined from X-ray diffraction data collected at low temperatures (121 K). nih.gov The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1), with four molecules per unit cell. nih.govresearchgate.net The determination of its structure allows for a detailed understanding of its molecular geometry and packing within the crystal lattice. nih.govoup.com One of the three water molecules in the crystal structure is disordered, occupying two different sites with occupancies of 0.80 and 0.20. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₄₂O₂₁·3H₂O |

| Formula Weight | 720.6 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions (at 121 K)a, b, c are the lengths of the unit cell edges. | a = 10.155(1) Å, b = 13.506(1) Å, c = 23.278(2) Å nih.gov |

| Volume (at 121 K)The volume of the unit cell. | 3193.8(5) ų nih.gov |

| ZThe number of molecules in the unit cell. | 4 nih.govresearchgate.net |

| Calculated Density (Dx)The calculated density of the crystal. | 1.477 g/cm³ oup.com |

| Measured Density (Dm)The measured density of the crystal. | 1.476 g/cm³ oup.com |

| R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.052 nih.gov |

Within the this compound molecule, the individual monosaccharide rings adopt specific conformations. The α-D-glucopyranose unit at the non-reducing end maintains a standard ⁴C₁ chair conformation, which is the most stable conformation for glucose rings. nih.gov In contrast, the three β-D-fructofuranose rings exhibit more flexible twist conformations. nih.gov Specifically, their puckering lies in the range between an E₃ (envelope with C3 out of the plane) and a ⁴T₅ (twist with C4 and C5 out of the plane on opposite sides) conformation. nih.gov The flexibility of the furanose ring is a known characteristic, and the observed conformations in the crystal are a result of minimizing steric hindrance and optimizing hydrogen bonding interactions. oup.com

Comparing the crystal structure of this compound with that of its lower homolog, 1-kestose (B104855) (a trisaccharide), provides valuable insights into the conformational properties of inulin-type oligosaccharides. oup.com 1-Kestose is structurally similar, consisting of a sucrose (B13894) unit with one additional fructosyl residue, whereas nystose has two. oup.com Both compounds crystallize in the same orthorhombic space group, P2₁2₁2₁, allowing for direct structural comparisons. oup.comiucr.org

| Parameter | This compound | 1-Kestose |

|---|---|---|

| Chemical Formula | C₂₄H₄₂O₂₁·3H₂O nih.gov | C₁₈H₃₂O₁₆ iucr.org |

| Molecular Weight | 720.6 oup.com | 504.44 iucr.org |

| Space Group | P2(1)2(1)2(1) nih.gov | P2₁2₁2₁ iucr.org |

| Unit Cell Dimensions (Å)a, b, c are the lengths of the unit cell edges. | a = 10.155, b = 13.506, c = 23.278 nih.gov | a = 7.935, b = 9.994, c = 26.699 iucr.org |

| Glucopyranose Ring Conformation | ⁴C₁ chair nih.gov | C1 chair iucr.org |

| Fructofuranose Ring Conformation(s) | Twist (between E₃ and ⁴T₅) nih.gov | Twist and envelope iucr.org |

Advanced Spectroscopic Techniques for this compound Structural Elucidation

In addition to X-ray crystallography, advanced spectroscopic techniques provide complementary information about the structure and dynamics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been widely used for the conformational analysis of related fructooligosaccharides like 1-kestose in solution. nih.gov Such studies help to understand the molecule's conformation in an aqueous environment, which can differ from the solid state observed in crystallography. nih.gov

Furthermore, the combination of dynamic vapor sorption (DVS) with near-infrared (NIR) spectroscopy has been employed to study the hydration and dehydration processes of this compound. researchgate.net This combined technique allows for the correlation of mass changes due to water sorption/desorption with changes in the NIR spectrum. researchgate.net These spectral changes, particularly in regions corresponding to -OH deformations, provide insights into the structural transitions between the hydrated, dehydrated, and anhydrous forms of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex carbohydrates like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Assignment of ¹H and ¹³C NMR Signals in this compound

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is a foundational step in the structural analysis of this compound. nih.gov This process involves meticulously correlating each resonance in the NMR spectra to a specific proton and carbon atom within the tetrasaccharide structure. Given the complexity of nystose, which comprises four monosaccharide units, this task requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts of nystose is presented below, based on general values for similar fructooligosaccharides. It is important to note that these are representative values and actual experimental data may vary depending on the solvent and experimental conditions.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Nystose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucose Unit | ||

| G-1 | ~5.4 | ~92.0 |

| G-2 | ~3.5 | ~72.0 |

| G-3 | ~3.8 | ~73.0 |

| G-4 | ~3.4 | ~70.0 |

| G-5 | ~3.7 | ~72.0 |

| G-6 | ~3.8, ~3.9 | ~61.0 |

| Fructose (B13574) Unit 1 (Terminal) | ||

| F1-1 | ~3.7, ~3.8 | ~62.0 |

| F1-2 | - | ~104.0 |

| F1-3 | ~4.1 | ~77.0 |

| F1-4 | ~4.0 | ~75.0 |

| F1-5 | ~3.9 | ~82.0 |

| F1-6 | ~3.7, ~3.8 | ~63.0 |

| Fructose Unit 2 (Internal) | ||

| F2-1 | ~3.6, ~3.7 | ~62.5 |

| F2-2 | - | ~104.5 |

| F2-3 | ~4.1 | ~77.5 |

| F2-4 | ~4.0 | ~75.5 |

| F2-5 | ~3.9 | ~82.5 |

| F2-6 | ~3.6, ~3.7 | ~63.5 |

| Fructose Unit 3 (Internal, linked to Glucose) | ||

| F3-1 | ~3.6, ~3.7 | ~62.8 |

| F3-2 | - | ~104.8 |

| F3-3 | ~4.2 | ~77.8 |

| F3-4 | ~4.0 | ~75.8 |

| F3-5 | ~3.9 | ~82.8 |

| F3-6 | ~3.6, ~3.7 | ~63.8 |

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, TOCSY) for Linkage and Sequence Determination

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between the monosaccharide units, a suite of 2D NMR experiments is essential. uct.ac.za

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same sugar residue, typically over two to three bonds. sdsu.edu It is instrumental in tracing the network of coupled protons within each glucose and fructose ring, aiding in the assignment of the non-anomeric protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. researchgate.net Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu This is particularly crucial for determining the glycosidic linkages between the monosaccharide units. For example, a correlation between the anomeric proton of one unit and a carbon atom of the adjacent unit provides direct evidence of their connection. In nystose, HMBC spectra would be used to confirm the β-(2→1) linkages between the fructose units and the linkage to the glucose unit.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments establish correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all the protons belonging to a particular monosaccharide residue, even if some of the direct couplings are not resolved in the COSY spectrum.

Through the combined interpretation of these 2D NMR spectra, the complete covalent structure of nystose, including the sequence of monosaccharides and the specific linkages, can be unequivocally determined.

Conformational Insights from NMR Data (e.g., NOESY, Residual Dipolar Couplings)

Beyond the primary structure, NMR spectroscopy can provide valuable insights into the three-dimensional conformation of this compound in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected by chemical bonds. columbia.edunumberanalytics.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By analyzing the pattern of NOE cross-peaks, it is possible to determine the relative orientation of the monosaccharide units and to gain insights into the preferred conformation of the glycosidic linkages. numberanalytics.com

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned medium. While more technically demanding to measure, RDCs can provide precise information about the angles of internuclear vectors relative to the magnetic field, offering a powerful tool for refining the conformational models of oligosaccharides like nystose.

The analysis of NOESY and RDC data allows for the construction of a three-dimensional model of this compound, providing a more complete picture of its structure in solution. nih.gov

Mass Spectrometry (MS) and Tandem MS Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₂₄H₄₂O₂₁·3H₂O, the theoretical exact mass of the anhydrous form (C₂₄H₄₂O₂₁) is 666.2218 g/mol . nih.gov HRMS can experimentally measure this mass with high accuracy, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com

Molecular Formula and Weight of Nystose and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Nystose | C₂₄H₄₂O₂₁ | 666.58 scbt.com |

| This compound | C₂₄H₄₂O₂₁·3H₂O | 720.62 fujifilm.com |

Fragmentation Pathways of this compound via Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the sequence and linkage of the monosaccharide units.

Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with a neutral gas, causing them to fragment. thermofisher.com For oligosaccharides like nystose, CID typically results in the cleavage of the labile glycosidic bonds, leading to the loss of individual or multiple monosaccharide units. chromatographyonline.comresearchgate.net The resulting fragment ions can be analyzed to deduce the sequence of the sugar residues. Cross-ring cleavages can also occur, providing information about the linkage positions within the monosaccharide units.

The combination of CID and ETD provides a comprehensive picture of the fragmentation behavior of this compound, allowing for a detailed confirmation of its structure and glycosidic linkages.

Application of Universal Fragmentation Models for Structure Elucidation

The structural elucidation of complex carbohydrates like this compound is a significant challenge in analytical chemistry. rfi.ac.uk Tandem mass spectrometry (MS/MS) is a primary tool for this purpose, providing information on the mass of the intact molecule and its fragments. rfi.ac.ukbiorxiv.org However, interpreting the fragmentation patterns to deduce the precise arrangement of monosaccharide units and their linkages can be complex due to the possibility of various bond cleavages and molecular rearrangements. rfi.ac.ukchemrxiv.org

To address this, Universal Fragmentation Models (UFMs) have been developed as a computational strategy to predict and interpret the fragmentation of molecules in the gas phase. rfi.ac.ukchemrxiv.orgchemrxiv.org A UFM combines principles of gas-phase ion chemistry with computational modeling to generate and evaluate hypotheses about dissociation pathways. rfi.ac.uk This approach is not limited to simple bond cleavages but can also predict and validate complex rearrangement chemistries, which are common in carbohydrate fragmentation. rfi.ac.uk

For a molecule like nystose, a UFM would systematically model potential fragmentation pathways, calculating the energetics for each possible break in the glycosidic linkages and the sugar rings. The model predicts the mass-to-charge ratios (m/z) of the resulting fragment ions. chemrxiv.org These predicted fragmentation patterns are then compared with the experimental MS/MS data. A close match between the predicted and observed spectra provides strong evidence for a particular structure. The UFM can help differentiate between isomers by highlighting subtle differences in their fragmentation behavior that might otherwise be overlooked. chemrxiv.org

The process involves:

Generating 3D Structures: Initial 3D structures of the ion to be fragmented are generated. chemrxiv.org

Predicting Fragmentation Chemistry: The model applies a set of rules based on established gas-phase ion chemistry to predict possible fragmentation reactions, including cleavages and rearrangements. rfi.ac.ukchemrxiv.org

Calculating Energetics: Quantum chemistry calculations can be used to determine the energy of the optimized geometries of the fragments, providing insight into the likelihood of different fragmentation pathways. chemrxiv.org

By harmonizing these computational predictions with experimental data from techniques like ion mobility spectrometry (IMS) and MS/MS, UFMs provide a powerful toolkit for the detailed structural characterization of oligosaccharides. rfi.ac.uk

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for this compound Structural Features

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a non-destructive means to investigate the structural features of molecules by probing their molecular vibrations. gatewayanalytical.comedinst.commdpi.com These two techniques are complementary, as their selection rules differ; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. gatewayanalytical.comedinst.com

For this compound, these techniques can provide valuable information about its functional groups and the hydrogen-bonding network within its crystal structure.

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups, making it well-suited for studying the numerous hydroxyl (O-H) groups in nystose. gatewayanalytical.com The FT-IR spectrum of a polysaccharide like nystose would be characterized by:

O-H Stretching Region: A broad and intense band typically in the region of 3600-3200 cm⁻¹, indicative of the extensive intermolecular and intramolecular hydrogen bonding involving the hydroxyl groups and water of hydration.

C-H Stretching Region: Bands around 2900 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the pyranose and furanose rings.

Fingerprint Region: The region below 1500 cm⁻¹ is complex and rich in information, containing bands from C-O stretching, C-C stretching, and various bending vibrations of C-O-H, C-C-H, and C-O-C groups. The specific pattern of peaks in this region is unique to the molecule's structure, including the conformation of the glycosidic linkages.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to homo-nuclear bonds and symmetric vibrations, providing complementary information to FT-IR. gatewayanalytical.com For nystose, a Raman spectrum would be useful for:

Skeletal Vibrations: Characterizing the vibrations of the carbon backbone of the sugar rings (C-C, C-O-C). It is particularly effective at distinguishing between C-C, C=C, and C≡C bonds. gatewayanalytical.com

Glycosidic Linkages: The vibrations associated with the β(2→1) glycosidic linkages that connect the fructose units and the α(1↔2) linkage of the sucrose moiety would produce characteristic signals.

Polymorphism: Raman spectroscopy is sensitive to lattice vibrations in crystals, making it a useful tool for studying different polymorphic forms of nystose if they exist. edinst.com

By analyzing the positions, intensities, and shapes of the vibrational bands in both FT-IR and Raman spectra, researchers can gain a detailed understanding of the functional groups present in this compound and the intricate network of hydrogen bonds that stabilizes its three-dimensional structure in the crystalline state. mdpi.com The combination of these techniques provides a comprehensive vibrational fingerprint of the molecule. edinst.com

Conformational Analysis and Molecular Modeling

Computational Chemistry Approaches (e.g., MM3, PFOS)

Computational chemistry provides powerful tools for investigating the three-dimensional structures and conformational preferences of complex molecules like nystose. nih.gov Among the various methods, molecular mechanics force fields such as MM3 and the rigid-residue program PFOS have been specifically applied to model this tetrasaccharide. nih.gov These approaches allow for the exploration of the molecule's potential energy surface to identify stable conformations. taltech.ee

Computer modeling of nystose has been performed using both the MM3 force field and the PFOS program. nih.gov The MM3 force field is noted for its ability to account for the directionality of hydrogen bonds, a critical feature in carbohydrate modeling. researchgate.net PFOS, on the other hand, operates on the principle of rigid residues. Studies have shown that the three furanose rings of crystalline this compound are all located within a low-energy region (1 kcal·mol⁻¹) on an MM3 energy surface calculated with a dielectric constant of 4. nih.gov

Energy Minimization and Conformational Energy Landscapes of Nystose

Energy minimization is a computational process used to find a stable conformation of a molecule, which corresponds to a local or global minimum on its potential energy surface. utep.edu For a flexible molecule like nystose, there are numerous possible conformations due to the rotation around the glycosidic bonds and the flexibility of the furanose rings. The collection of all possible conformations and their corresponding energies constitutes the conformational energy landscape. nih.gov

By systematically changing the torsion angles of the glycosidic linkages and performing energy minimization at each step, a conformational energy map (or Ramachandran-type plot for oligosaccharides) can be constructed. researchgate.net This map reveals the low-energy regions, which correspond to the most probable conformations of the molecule. nih.gov For nystose, modeling has indicated that even when considering intramolecular, inter-residue forces, the central inulobiose (B1615858) and the sucrose linkages in the crystal structure appear to be distorted from their lowest energy gas-phase conformations. nih.gov This suggests that crystal packing forces play a significant role in determining the final solid-state conformation. nih.gov

The energy landscape of a molecule like nystose can be complex, with multiple energy funnels leading to different competing low-energy structures. nih.gov Computational analysis helps to reduce this complexity to a tractable subset of conformations for further study. nih.gov

Single Crystal X-ray Diffraction Studies of this compound

Influence of Glycosidic Linkages on Overall Conformation

The conformation of these linkages is typically described by the torsion angles phi (φ) and psi (ψ). Molecular mechanics calculations, such as those using MM3, can be used to generate potential energy surfaces as a function of these dihedral angles. researchgate.net Studies on nystose and related oligosaccharides have shown that these glycosidic linkages are flexible. tandfonline.comtandfonline.com

Molecular Dynamics Simulations of this compound in Solution and Crystalline States

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their structural, dynamical, and thermodynamical properties. mdpi.com This technique has been applied to nystose to understand its conformational dynamics in different environments. tandfonline.comtandfonline.com

Nystose in Solution: MD simulations of nystose in water have been performed to explore its conformational flexibility. tandfonline.comtandfonline.com These simulations reveal that the glycosidic linkages of the molecule are flexible in an aqueous environment. tandfonline.comtandfonline.com By tracking the positions of all atoms over time, MD provides a dynamic picture of how the molecule samples different conformations. The results from these simulations can be compared with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to validate and refine the computational models. tandfonline.com Such comparisons for inulin-related oligosaccharides have led to models for the conformation of their fructofuranosyl residues in solution. tandfonline.comtandfonline.com Enhanced sampling MD methods can be particularly useful for exploring the conformational free energy surfaces of oligosaccharides in solution, helping to identify even rarely populated conformers. chemrxiv.org

Nystose in the Crystalline State: In the solid state, the conformation of nystose is more restricted due to crystal packing forces. X-ray diffraction studies have provided a static picture of the this compound crystal structure. nih.gov MD simulations of the crystalline state can complement this data by providing insights into the atomic motions and the stability of the crystal lattice. By simulating the molecule within the crystal unit cell, it is possible to study the influence of intermolecular interactions, such as hydrogen bonding, on the conformation of the individual nystose molecules. mdpi.com

Modeling studies have attempted to reconcile the conformations observed in the crystal with those predicted by computational models. For nystose, it was found that discrepancies between the crystal structure and energy-minimized conformations are likely due to crystal packing forces. nih.gov Studies on model miniature crystals can help to elucidate the impact of these packing effects. nih.gov

The table below summarizes key parameters from a crystal structure analysis of this compound. nih.gov

| Crystal Data for this compound | |

| Formula | C₂₄H₄₂O₂₁·3H₂O |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | |

| a | 10.155(1) Å |

| b | 13.506(1) Å |

| c | 23.278(2) Å |

| Conformation of Rings | |

| α-D-glucopyranose | ⁴C₁ chair |

| Fructofuranose units | Twist (between ³E and ⁴T₅) |

| Data from Jeffrey & Huang (1993) nih.gov |

Theoretical Studies on Intramolecular and Intermolecular Interactions

The stability and specific three-dimensional structure of this compound in its crystalline form are governed by a complex network of non-covalent interactions. While crystallographic studies provide precise geometric data, theoretical and computational chemistry methods offer deeper insights into the nature and energetics of these interactions. These studies help to rationalize the observed molecular conformation and crystal packing by quantifying the forces at play, including intramolecular and intermolecular hydrogen bonds, as well as van der Waals forces.

Early theoretical investigations of nystose employed molecular mechanics methods, such as the MM3 force field, to model its conformation. iitb.ac.in These calculations indicated that the extended conformation of the nystose molecule observed in the crystal structure is influenced by the remainder of the residues on the conformation of any given disaccharide segment. iitb.ac.in However, these models also revealed discrepancies between the lowest-energy calculated conformations and the experimentally observed crystal structure, particularly for the central inulobiose and the sucrose linkages. iitb.ac.in These differences are attributed to the powerful influence of crystal packing forces and the extensive intermolecular hydrogen bonding network involving the water molecules, which are not fully captured in gas-phase or simple solvent models. iitb.ac.in

More advanced quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic effects that underpin non-covalent interactions. mdpi.comnih.govajol.info Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are particularly powerful for characterizing these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines chemical bonds and interactions based on the topology of the electron density. wikipedia.org The presence of a bond path and a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can elucidate the strength and nature of the bond (e.g., shared-shell covalent vs. closed-shell non-covalent). nih.govresearchgate.net For hydrogen bonds, QTAIM can quantify their strength and differentiate between strong, moderate, and weak interactions. scilit.com

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de It is exceptionally useful for quantifying the stabilizing effects of charge delocalization from a filled donor orbital (like an oxygen lone pair) to an empty acceptor orbital (like a σ* anti-bonding orbital of an O-H group). ugm.ac.idhuji.ac.ilnih.gov This donor-acceptor interaction energy, E(2), provides a direct measure of the strength of a hydrogen bond. uni-muenchen.deugm.ac.id

While specific QTAIM and NBO studies performed on the this compound crystal are not extensively documented in the literature, the principles of these methods can be applied to interpret the crystallographically determined interactions.

Intramolecular Interactions

The conformation of the nystose molecule is constrained by several intramolecular interactions. The primary drivers are the torsional angles around the glycosidic linkages, which are influenced by a combination of steric effects and potential intramolecular hydrogen bonds. The α-D-glucopyranose unit maintains a stable 4C1 chair conformation, while the three fructofuranose units adopt more flexible twist conformations. researchgate.netnih.gov

Theoretical models suggest that intramolecular hydrogen bonds, though often weaker than their intermolecular counterparts in a crystal, play a role in stabilizing the local geometry of oligosaccharides. researchgate.net In nystose, potential intramolecular hydrogen bonds can occur between adjacent hydroxyl groups or between a hydroxyl group and a glycosidic oxygen atom. These interactions are often transient in solution but can be "locked" in the solid state. Computational analysis would characterize these bonds by identifying the corresponding bond critical points (QTAIM) and quantifying the stabilization energy (NBO) arising from electron delocalization between the participating orbitals.

| Interaction Type | Atoms Involved (Example) | Theoretical Characterization Method | Significance |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Hydroxyl group (donor) and adjacent glycosidic oxygen (acceptor) | NBO: Stabilization energy E(2) from O(lone pair) -> σ(O-H). QTAIM: Presence of a bond path and BCP. | Contributes to the stability of the local conformation of the glycosidic linkage. |

| Steric Repulsion | Non-bonded atoms across glycosidic linkages | Molecular Mechanics/DFT: Repulsive term in potential energy function. | Restricts conformational freedom and influences preferred torsional angles (φ, ψ). |

| Anomeric/Exo-anomeric Effect | Interaction involving endo- and exo-cyclic oxygen atoms at the anomeric center | NBO: Delocalization from oxygen lone pair to anti-bonding orbitals (e.g., n -> σ). | Influences the geometry and stability of the glycosidic linkages. iitb.ac.in |

Intermolecular Interactions

The crystal packing of this compound is dominated by an extensive and complex three-dimensional network of intermolecular hydrogen bonds. researchgate.netnih.gov All hydroxyl groups of the nystose molecule, two of the three glycosidic linkage oxygens, and all three water molecules participate as either donors or acceptors in this network. researchgate.netnih.gov This intricate web of interactions is the primary force holding the crystal lattice together.

The water molecules are crucial, acting as bridges that connect different nystose molecules. They participate in forming infinite chains of hydrogen bonds that intersect, creating complex cyclic patterns known as homo- and hetero-dromic cycles. researchgate.netnih.gov One of the water molecules in the crystal structure was found to be disordered, occupying two different sites with varying occupancy, which adds to the complexity of the hydrogen-bonding scheme. researchgate.netnih.gov

| Donor Group | Acceptor Group | Interaction Type | Theoretical Significance |

|---|---|---|---|

| Nystose Hydroxyl (O-H) | Nystose Hydroxyl Oxygen | Nystose-Nystose H-Bond | Directly links adjacent saccharide molecules, forming the primary structural scaffold. NBO/QTAIM would quantify this as a strong electrostatic and charge-transfer interaction. |

| Nystose Hydroxyl (O-H) | Water Oxygen | Nystose-Water H-Bond | Integrates nystose into the water-mediated network, enhancing stability. |

| Water (O-H) | Nystose Hydroxyl Oxygen | Water-Nystose H-Bond | Water acts as a bridge, connecting different nystose molecules that may not be in direct contact. |

| Water (O-H) | Nystose Glycosidic Oxygen | Water-Nystose H-Bond | Highlights the role of linkage oxygens as H-bond acceptors, contributing to the stability of the overall conformation. researchgate.netnih.gov |

| Water (O-H) | Water Oxygen | Water-Water H-Bond | Forms clusters and chains of water molecules that weave through the crystal lattice, creating a robust, interconnected network. |

Enzymatic and Biochemical Interactions of Nystose Trihydrate

Nystose (B80899) as a Substrate for Glycoside Hydrolases

Glycoside hydrolases are a broad category of enzymes that catalyze the cleavage of glycosidic bonds in complex sugars. wikipedia.org Nystose serves as a substrate for several of these enzymes, leading to its breakdown into smaller saccharides.

Specificity of β-Fructofuranosidases and Inulinases Towards Nystose

β-Fructofuranosidases and inulinases are key enzymes involved in the hydrolysis of fructans like nystose. frontiersin.org However, their specificity towards nystose can vary significantly depending on the enzyme's source and structural characteristics.

For instance, a β-fructofuranosidase from the honeybee gut bacterium Frischella perrara (FperFFase) was found to hydrolyze nystose more efficiently than the smaller trisaccharide, 1-kestose (B104855). nih.govresearchgate.net This preference is noteworthy as many bifidobacterial β-fructofuranosidases preferentially hydrolyze 1-kestose. nih.gov In contrast, the β-fructofuranosidase from Xanthophyllomyces dendrorhous can hydrolyze sucrose (B13894), 1-kestose, and nystose, but its catalytic efficiency is highest for sucrose. asm.org Similarly, an enzyme from Rhodotorula dairenensis demonstrates broad substrate specificity, hydrolyzing sucrose, 1-kestose, nystose, and even inulin (B196767). oup.com

Inulinases, which are specialized to break down inulin, also exhibit varied activity on nystose. An endo-type inulinase (B15287414) from Penicillium purpurogenum can hydrolyze nystose, although it shows a higher affinity and velocity for longer-chain fructo-oligosaccharides and inulin. oup.com The enzyme's activity increases with the degree of polymerization of the fructosyl residues, suggesting a subsite structure that accommodates at least seven sugar units. oup.com Conversely, two exo-inulinases from Glutamicibacter mishrai NJAU-1, designated INU1 and INU2, showed different preferences. INU1 efficiently degraded nystose, sucrose, and its preferred substrate, 1-kestose, while INU2 showed a preference for longer inulins. researcher.life

Kinetic Studies of Nystose Hydrolysis

Kinetic studies provide quantitative insights into the efficiency of enzymatic hydrolysis of nystose. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters used to evaluate enzyme performance.

A β-fructosidase from Lactobacillus paracasei showed a high affinity for nystose, with a Km value of 15 mM. embrapa.br This was comparable to its affinity for chicory inulin (15.6 mM) but significantly lower than for sucrose (398 mM). embrapa.br For the endo-inulinase from Penicillium purpurogenum, the Km for nystose was 16 mM, which was considerably higher than for inulin (0.21 mM), indicating a lower affinity for the smaller substrate. oup.com

The catalytic efficiency, represented by the kcat/Km ratio, of a β-fructofuranosidase from Xanthophyllomyces dendrorhous revealed it hydrolyzes sucrose approximately 4.2 times more efficiently than 1-kestose, with nystose also being a substrate. asm.org A β-fructofuranosidase from the honeybee gut bacterium Frischella perrara demonstrated higher hydrolytic activity for nystose (GF3) compared to 1-kestose (GF2). nih.gov

Table 1: Kinetic Parameters of Various Enzymes Towards Nystose

| Enzyme Source | Enzyme Type | Substrate | K_m (mM) | Relative V_max (%) |

|---|---|---|---|---|

| Penicillium purpurogenum | endo-inulinase | Nystose (GF3) | 16 | 0.8 |

| Penicillium purpurogenum | endo-inulinase | 1-Kestose (GF2) | 8.4 | 0.2 |

| Penicillium purpurogenum | endo-inulinase | Inulin (DP=35) | 0.21 | 100 |

| Lactobacillus paracasei | β-fructosidase | Nystose | 15 | Not Reported |

| Lactobacillus paracasei | β-fructosidase | 1-Kestose | 49 | Not Reported |

| Lactobacillus paracasei | β-fructosidase | Sucrose | 398 | Not Reported |

Data sourced from multiple studies. oup.comembrapa.br

Structural Basis of Enzyme-Nystose Binding and Catalysis

The three-dimensional structure of enzymes and their active sites provides a molecular basis for understanding substrate specificity and catalytic mechanisms. X-ray crystallography and molecular docking studies have been instrumental in elucidating the interactions between enzymes and nystose.

The crystal structure of a fructosyltransferase from Aspergillus japonicus in complex with nystose has revealed a detailed view of the enzyme's active site. nih.gov These structures show four substrate-binding subsites (-1 to +3) that are distinct from other related enzymes. nih.gov Key amino acid residues, including Asp-60, Asp-191, and Glu-292, are crucial for binding the terminal fructose (B13574) at the -1 subsite and for catalysis. nih.gov Docking analysis of the Schwanniomyces occidentalis invertase suggested that medium and long substrates like nystose and inulin are recognized by residues from both subunits of the dimeric enzyme.

In the β-fructofuranosidase from Frischella perrara, a loop consisting of residues Trp297-Asp298-Ser299 was identified as being correlated with its preference for hydrolyzing nystose over 1-kestose. nih.govresearchgate.net Another loop (residues 117-127) is also thought to contribute to substrate binding. nih.gov For the β-fructofuranosidase from Schwanniomyces occidentalis, the Gln-228/Asn-254 pair of amino acids has been shown to be critical in modulating both hydrolytic and transferase activities, as well as influencing the type of glycosidic linkage formed. nih.gov

Nystose as an Acceptor in Glycosyltransferase Reactions

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor molecule to an acceptor molecule. numberanalytics.comcazypedia.org Nystose can act as an acceptor in these reactions, leading to the formation of higher-order fructooligosaccharides.

Biosynthetic Pathways Extending Nystose to Higher Fructooligosaccharides

The enzymatic synthesis of fructooligosaccharides often starts with sucrose. Fructosyltransferases (FTases) catalyze the transfer of a fructosyl unit from a donor sucrose molecule to an acceptor, which can be another sucrose molecule to form 1-kestose. scielo.brtandfonline.com Subsequently, 1-kestose can act as an acceptor to form nystose. frontiersin.org This process can continue, with nystose acting as an acceptor to form 1F-fructofuranosylnystose (GF4) and even longer fructans. mdpi.comnih.gov

For example, the fructosyltransferase from Aspergillus oryzae produces 1-kestose, nystose, and fructosyl nystose from sucrose through its transfructosylation activity. researchgate.net Similarly, an intracellular invertase from Aspergillus niger, SucB, can produce nystose when 1-kestose is used as a substrate. asm.org The enzyme from Rhodotorula dairenensis is notable for its ability to produce a varied mixture of fructooligosaccharides, including those with β-(2→1) and β-(2→6) linkages. oup.com

Table 2: Fructooligosaccharide Production from Nystose as an Acceptor

| Enzyme Source | Enzyme Type | Donor Substrate | Acceptor Substrate | Product(s) |

|---|---|---|---|---|

| Aspergillus oryzae | Fructosyltransferase | Sucrose | Nystose | 1F-Fructofuranosylnystose (GF4) |

| Aspergillus niger (SucB) | Intracellular Invertase | 1-Kestose | Nystose | Fructans with DP > 4 |

| Rhodotorula dairenensis | β-Fructofuranosidase | Sucrose | Nystose | Higher FOS with β-(2→1) and β-(2→6) linkages |

DP = Degree of Polymerization. Data compiled from various sources. oup.comresearchgate.netasm.org

Engineering Glycosyltransferases for Specific Nystose Derivatization

Protein engineering techniques are being employed to modify glycosyltransferases to enhance their catalytic properties or alter their specificity for producing desired oligosaccharides. frontiersin.org By targeting specific amino acid residues within the active site, researchers can influence the enzyme's affinity for donor and acceptor molecules, including nystose, and control the types of glycosidic bonds formed.

For example, mutagenesis of key residues in the Schwanniomyces occidentalis β-fructofuranosidase, such as the Gln-228/Asn-254 pair, has resulted in variants with altered hydrolytic-to-transferase ratios and the ability to synthesize novel fructosyl-derivatives like neokestose. nih.govmdpi.com Similarly, site-directed mutagenesis of the β-fructofuranosidase from Frischella perrara confirmed that the structure of the Trp297-Asp298-Ser299 loop is correlated with its substrate preference. nih.gov Such engineered enzymes hold potential for the targeted synthesis of specific fructooligosaccharides with desired chain lengths and linkage types, starting from substrates like nystose. This approach is valuable for producing prebiotics with enhanced functional properties. mdpi.com

Mechanisms of Nystose Interaction with Non-Enzymatic Biomolecules

Binding Studies with Carbohydrate-Binding Proteins (Lectins)

Carbohydrate-binding proteins, or lectins, are a diverse group of proteins that specifically recognize and bind to carbohydrate structures without altering them catalytically. ebi.ac.uknih.gov These interactions are fundamental to many biological processes. Studies have begun to explore the specific interactions between nystose and various carbohydrate-binding proteins, revealing detailed molecular mechanisms.

One area of investigation involves the carbohydrate substrate-binding proteins (SBPs) of bacteria. In Streptococcus pneumoniae, the SBP FusA is involved in the import of fructo-oligosaccharides (FOS), including nystose. researchgate.net Structural and mutational analyses have identified key amino acid residues within the FusA binding site that are crucial for this interaction. Mutation of residues such as Glu167, Trp314, and Arg419 was found to be essential for binding nystose, consequently impairing the growth of the bacteria on this sugar. researchgate.net Further studies on FusA complexed with a related FOS identified additional residues (His177, Asn318, Trp384, and Glu423) that directly interact with the bound sugar or line the binding cavity, affecting both binding affinity and import. researchgate.net

Table 1: Amino Acid Residues in S. pneumoniae FusA Involved in Nystose Interaction This table summarizes the effect of mutating specific amino acid residues in the FusA protein on its ability to bind and/or import nystose, as observed in growth studies.

| Amino Acid Residue | Effect of Mutation on Nystose-Dependent Growth |

|---|---|

| Glu167 | Strongly Impaired |

| Trp314 | Strongly Impaired |

| Arg419 | Strongly Impaired |

| His177 | Substantially Affected |

| Asn318 | Substantially Affected |

| Trp384 | Substantially Affected |

| Glu423 | Substantially Affected |

Molecular docking simulations have also provided insights into the binding of nystose to other types of proteins. A study investigating inhibitors of the UHRF1 protein, which is involved in DNA methylation, identified nystose as a potential binder to its SRA domain. frontiersin.org The simulation predicted that nystose could interact with 16 different amino acid residues within the binding pocket of the SRA domain, including a key residue, Asp469, which is known to recognize methylcytosine. frontiersin.org The docking score, an estimate of the binding affinity, was calculated to be -12.962. frontiersin.org Subsequent molecular dynamics simulations showed that interactions with residues like Val-446, Ala-463, and Thr-479 occurred through direct hydrogen bonds and water bridges. frontiersin.org

Table 2: Predicted Interactions between Nystose and the SRA Domain of UHRF1 This table details the amino acid residues in the UHRF1 SRA domain predicted by molecular docking to interact with nystose within a 3Å distance.

| Interacting Amino Acid Residues |

|---|

| Arg-433 |

| Val-446 |

| Gly-448 |

| Val-461 |

| Leu-462 |

| Ala-463 |

| Gly-464 |

| Gly-465 |

| Tyr-466 |

| Asp-469 |

| Tyr-478 |

| Thr-479 |

| Gly-480 |

| Ser-481 |

| Gly-482 |

| Gln-499 |

Additionally, early immunochemical studies tested a range of oligosaccharides containing D-fructofuranosyl residues, including nystose, for their ability to inhibit the interaction between the well-known lectin concanavalin (B7782731) A and polysaccharides like dextran. umich.edu These studies aimed to understand the structural basis for levan-concanavalin A interactions, suggesting that the binding is related to the specific arrangement of hydroxyl groups on the β-D-fructofuranosyl residues that are also present in nystose. umich.edu

Interactions with Other Oligosaccharide Chains and Polysaccharides

The interaction of nystose with other oligosaccharides and polysaccharides is less directly studied but can be inferred from its structural characteristics as a fructo-oligosaccharide. Nystose is structurally a short-chain version of inulin-type fructans and a member of the same homologous series as kestose and other FOS.

Its potential to interact with polysaccharides has been explored in the context of its ability to inhibit lectin-polysaccharide binding. For instance, the inhibition of the concanavalin A-dextran system by various sugars was investigated. umich.edu The rationale for testing fructofuranosyl-containing oligosaccharides like nystose stemmed from the observation that concanavalin A interacts with levans, which are polymers of fructose. umich.edu This suggests a structural similarity recognized by the lectin's binding site. The interaction of concanavalin A with these fructans is thought to be based on the similar spatial arrangement of hydroxyl groups on the fructofuranosyl units when compared to the manno- or glucopyranosyl units that are the primary ligands for this lectin. umich.edu Therefore, nystose may engage in competitive binding for the same sites on lectins that also bind larger polysaccharides like levans or dextrans.

Beyond competitive binding for lectin sites, direct physical interactions between nystose and larger polysaccharide chains in solution are governed by standard intermolecular forces, such as hydrogen bonding and van der Waals forces. These interactions can influence the physicochemical properties of food systems and biological matrices, such as viscosity, water-holding capacity, and texture, although specific studies detailing these effects for nystose are not extensively documented.

Biological Roles and Mechanistic Studies of Nystose Trihydrate in Non Human Systems

Prebiotic Effects in Microbial Fermentation Models

Nystose (B80899), a tetrasaccharide belonging to the fructooligosaccharide (FOS) family, has been the subject of significant research regarding its prebiotic potential. As a non-digestible carbohydrate, it passes through the upper gastrointestinal tract to the large intestine, where it is selectively fermented by beneficial gut bacteria. tandfonline.comgavinpublishers.com This selective fermentation leads to a modulation of the gut microbiota and the production of beneficial metabolites.

Selective Stimulation of Beneficial Gut Microbiota In Vitro (e.g., Bifidobacterium, Lactobacillus)

In vitro studies have consistently demonstrated the ability of nystose to stimulate the growth of beneficial microorganisms, particularly species of Bifidobacterium and Lactobacillus. Fructooligosaccharides, including nystose, are recognized as prebiotics due to their capacity to be selectively utilized by host microorganisms, thereby conferring a health benefit. researchgate.netresearchgate.net

Research has shown that the utilization of FOS, including nystose (often denoted as GF3), varies among different bacterial species and even strains. For instance, a study examining the utilization of 1-kestose (B104855) (GF2) and nystose (GF3) found that while some Lactobacillus species like L. salivarius, L. rhamnosus, L. casei, and L. gasseri could only utilize 1-kestose, L. acidophilus and all tested Bacteroides strains were capable of utilizing both 1-kestose and nystose. tandfonline.comnih.gov This suggests a species-specific metabolic capability for different FOS components. Notably, Lactobacillus gasseri grows well in the presence of kestose but shows poor growth with nystose. mdpi.com

The bifidogenic effect of FOS is well-documented, with nystose contributing to the increase in Bifidobacterium populations in various in vitro fermentation models. researchgate.netnih.gov However, the efficacy can be influenced by the specific strains present in the gut microbiota. mdpi.com Some studies suggest that shorter-chain FOS like 1-kestose may exert a stronger growth-stimulating activity on bifidobacteria compared to nystose. researchgate.netmdpi.com For example, one study reported that the bifidogenic activity was significantly stronger with 1-kestose than with nystose in vitro. mdpi.com In cultures of Bifidobacterium longum and Bifidobacterium bifidum, nystose addition resulted in neither significant bacterial growth nor a decrease in pH. mdpi.com